

# Synthesis of Derivatives from 4,5-Dichlorophthalic Anhydride: Application Notes and Protocols

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## Compound of Interest

Compound Name: 4,5-Dichlorophthalic anhydride

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This document provides detailed application notes and experimental protocols for the synthesis of various chemical derivatives from **4,5-dichlorophthalic anhydride**. This versatile starting material is a key building block in the preparation of a wide range of compounds, including phthalonitriles, phthalimides, and dicarboxylic acids, which have applications in materials science, pharmaceuticals, and agrochemicals.<sup>[1][2]</sup> The protocols outlined below are based on established literature procedures and are intended to be a comprehensive guide for laboratory synthesis.

## Synthesis of 4,5-Dichlorophthalonitrile

4,5-Dichlorophthalonitrile is a crucial intermediate for the synthesis of phthalocyanines, which have significant applications in solar cell materials, nonlinear optical materials, and information recording media.<sup>[3]</sup> The synthesis is a multi-step process starting from 4,5-dichlorophthalic acid.

## Experimental Protocol

Step 1: Synthesis of **4,5-Dichlorophthalic Anhydride** from 4,5-Dichlorophthalic Acid

- Dissolve 4.7 g (20 mmol) of 4,5-dichlorophthalic acid in 15-20 mL of acetic anhydride.<sup>[3]</sup>

- Reflux the mixture at 140°C for 3 hours.[3]
- Cool the reaction mixture to room temperature.[3]
- Filter the crystalline product and wash it three times with a plentiful amount of ether.[3]
- Dry the product to obtain **4,5-dichlorophthalic anhydride**. [3]

#### Step 2: Synthesis of 4,5-Dichlorophthalic Amide from **4,5-Dichlorophthalic Anhydride**

- Dissolve 2.17 g (10 mmol) of **4,5-dichlorophthalic anhydride** in 4 mL of formamide.[3]
- Reflux the mixture at 160°C for 3 hours.[3]
- While still hot, pour the reaction mixture into a larger flask and allow it to cool to room temperature.[3]
- Add 50 mL of 25% ammonia solution and stir for 24 hours.[3]
- Add an additional 20 mL of 25% ammonia solution and continue stirring for another 24 hours. [3]
- Filter the precipitate, wash thoroughly with distilled water, and then with ether.[3]
- Dry the product to yield 4,5-dichlorophthalic amide.[3]

#### Step 3: Synthesis of 4,5-Dichlorophthalonitrile from 4,5-Dichlorophthalic Amide

- Add 1.165 g (5 mmol) of 4,5-dichlorophthalic amide to 10 mL of N,N-dimethylformamide (DMF) and dissolve it completely.[3]
- In an ice bath, slowly add 7 mL of POCl<sub>3</sub> dropwise over approximately 1 hour.[3]
- Continue the reaction in the ice bath for 5 hours.[3]
- Pour the reaction solution into ice water to induce crystallization.[3]
- Filter the product, wash it extensively with distilled water, and dry to obtain pure 4,5-dichlorophthalonitrile.[3]

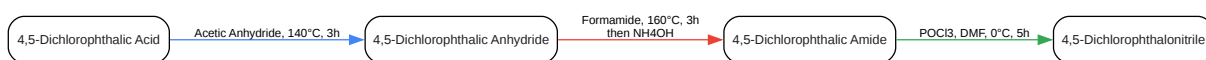
## Quantitative Data

Step	Product	Starting Material	Yield (%)
1	4,5-Dichlorophthalic Anhydride	4,5-Dichlorophthalic Acid	65
2	4,5-Dichlorophthalic Amide	4,5-Dichlorophthalic Anhydride	83
3	4,5-Dichlorophthalonitrile	4,5-Dichlorophthalic Amide	70

Characterization Data for 4,5-Dichlorophthalonitrile:

- $^1\text{H}$  NMR (500MHz,  $\text{CDCl}_3$ )  $\delta$ (ppm): 7.91 (s, 2H)[3]

## Experimental Workflow



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Caption: Synthetic pathway for 4,5-Dichlorophthalonitrile.

## Synthesis of N-Substituted Phthalimide and Dicarboxylic Acid Derivatives

**4,5-Dichlorophthalic anhydride** readily reacts with various nucleophiles, such as amines and thiosemicarbazide, leading to the formation of either ring-opened dicarboxylic acids or cyclized phthalimides, depending on the reaction conditions.[1][4][5] These derivatives are of interest in medicinal chemistry due to their potential biological activities.[2]

## General Experimental Protocols

Protocol A: Synthesis of Dicarboxylic Acid Derivatives via Ring Opening

- Dissolve 1 mmol of **4,5-dichlorophthalic anhydride** in 15 mL of boiling glacial acetic acid.  
[1]
- Add 1.2-1.5 mmol of the desired amine or thiosemicarbazide.[1]
- Reflux the reaction mixture for 6-8 hours.[1][2]
- After cooling, collect the resulting solid by filtration.[1]
- Wash the solid with water and ether to obtain the final product.[2]

#### Protocol B: Synthesis of Phthalimide Derivatives via Cyclization

- Reflux the dicarboxylic acid derivative (obtained from Protocol A) in 10 mL of acetic anhydride for 8 hours.[1]
- Alternatively, a one-pot synthesis can be achieved by refluxing a mixture of **4,5-dichlorophthalic anhydride** (1 mmol) and the desired amine (1.2 mmol) in glacial acetic acid for 6-8 hours.[1]
- After cooling, the solid product is collected by filtration and washed with water.[1]

## Quantitative Data for Selected Derivatives

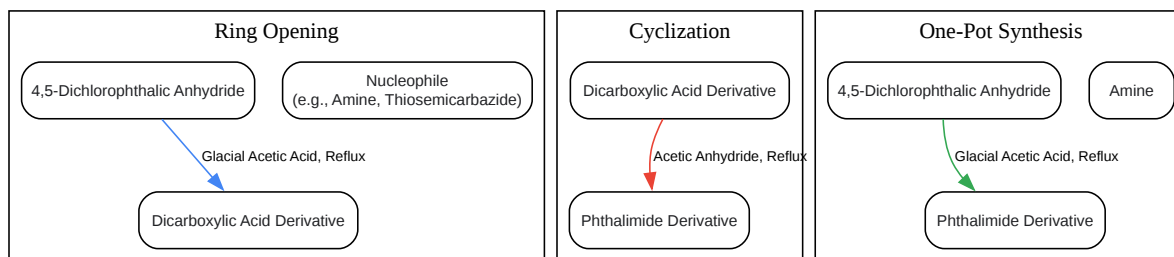
Compound ID	Product Name	Reactant	Protocol	Yield (%)	Melting Point (°C)
1	2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid	Thiosemicarbazide	A	75	220
8	4,5-Dichloro-2-((4-(methoxycarbonyl)thiophen-3-yl)carbamoyl)benzoic Acid	Methyl-4-aminothiophene-3-carboxylate hydrochloride	A (in DMF)	63	195
11	5,6-Dichloro-2-(5-methyl-2-carboxyphenyl)isoindoline-1,3-dione	2-Amino-5-methylbenzoic acid	B (one-pot)	-	-
12	5,6-Dichloro-2-(3-carboxy-2-naphthyl)isoindoline-1,3-dione	3-Amino-2-naphthoic acid	B (one-pot)	-	-
2c	N-Amino-4,5-dichlorophthalimide	Hydrazine monohydrate	-	81	302-305

Note: '-' indicates data not provided in the source.

## Characterization Data for Selected Derivatives

- Compound 1:
  - $^1\text{H}$  NMR (700 MHz, DMSO- $d_6$ ):  $\delta$  14.11 (br s, 1H, -COOH), 10.48 (s, 1H, -CO.NH.NH.CS-), 9.47 (s, 1H, -CO.NH.NH.CS-), 8.22 (s, 1H, H-6), 8.07 (s, 1H, H-3), 7.85, 7.43 (each s, each 1H, -NH<sub>2</sub>).[1]
  - $^{13}\text{C}$  NMR (175 MHz, DMSO- $d_6$ ):  $\delta$  182.7 (C=S), 166.5 (C-7), 166.0 (-CONH-), 136.8 (C-4), 135.4 (C-5), 133.3 (C-2), 131.6 (C-1), 130.9 (C-6), 130.7 (C-3).[1]
  - IR (KBr,  $\nu$ ,  $\text{cm}^{-1}$ ): 1663 and 1702 (C=O), 3243–3439 (NH & NH<sub>2</sub>).[1]
- Compound 8:
  - $^1\text{H}$  NMR (700 MHz, DMSO- $d_6$ ):  $\delta$  10.25 (1H, s, -COOH), 8.41 (s, 1H, -NH), 8.06 (s, 1H, H-6), 8.00 (s, 1H, H-3), 7.99 (m, 2H, H-2'/5'), 3.83 (s, 3H, -COOCH<sub>3</sub>).[1]
  - $^{13}\text{C}$  NMR (175 MHz, DMSO- $d_6$ ):  $\delta$  166.0 (C-7), 164.1 (-CONH-), 162.8 (-COOCH<sub>3</sub>), 137.7 (C-4), 135.7 (C-5), 135.0 (C-4'), 133.0 (C-2), 132.0 (C-2'), 131.6 (C-1), 130.1 (C-6/3), 122.2 (C-3'), 112.9 (C-5'), 114.3 (C-3'), 52.6 (-COOCH<sub>3</sub>).[1]
  - IR (KBr,  $\nu$ ,  $\text{cm}^{-1}$ ): 1723, 1656 (C=O), 3282, 3400 (-NH-).[1]
- N-Amino-4,5-dichlorophthalimide (2c):
  - $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ):  $\delta$  7.72 (s, 1H, ArH), 7.84 (s, 1H, ArH).[6]
  - $^{13}\text{C}$  NMR (100 MHz, DMSO- $d_6$ ):  $\delta$  130.36, 131.12, 132.08, 132.25, 132.57, 141.90, 164.74, 169.22.[6]
  - IR (KBr): 3466, 3321, 3220, 3027, 2646, 1653, 1619, 1521, 1393, 1356, 1308, 1106, 1022, 930, 809, 782, 613  $\text{cm}^{-1}$ . [6]

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